Cas no 313223-82-4 (10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine)

10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine structure
313223-82-4 structure
Product Name:10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine
CAS No:313223-82-4
MF:C9H8N2O2S
MW:208.237020492554
MDL:MFCD00560023
CID:300936
PubChem ID:771615
Update Time:2025-07-25

10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine Chemical and Physical Properties

Names and Identifiers

    • [1,4]Dioxino[2,3-f]benzothiazol-2-amine,6,7-dihydro-
    • SKA 30
    • 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
    • 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
    • 10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine
    • Oprea1_128262
    • D97559
    • HMS1673A18
    • F1911-0035
    • CHEMBL1236743
    • PD145340
    • BS-51395
    • SR-01000390052-1
    • SCHEMBL20374893
    • Q27467397
    • X0U
    • AKOS000122822
    • AB00075444-01
    • MFCD00560023
    • 313223-82-4
    • EN300-12446
    • 6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-amine
    • J-518147
    • Z56799571
    • SR-01000390052
    • [1,4]Dioxino[2,3-f]benzothiazol-2-amine,6,7-dihydro-(9CI)
    • Oprea1_253160
    • 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-amine
    • AH-034/32475014
    • 10,13-DIOXA-4-THIA-6-AZATRICYCLO[7.4.0.0(3),?]TRIDECA-1(9),2,5,7-TETRAEN-5-AMINE
    • [1,4]Dioxino[2,3-f]benzothiazol-2-amine, 6,7-dihydro-
    • DB-322300
    • MDL: MFCD00560023
    • Inchi: 1S/C9H8N2O2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2,(H2,10,11)
    • InChI Key: IURPFIBKOPUBIT-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C=C3C(=CC1=2)OCCO3

Computed Properties

  • Exact Mass: 208.03064868g/mol
  • Monoisotopic Mass: 208.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 85.6Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 203-205 °C
  • Boiling Point: 402.2±55.0 °C at 760 mmHg
  • Flash Point: 197.0±31.5 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine Security Information

10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine Pricemore >>

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Additional information on 10,13-dioxa-4-thia-6-azatricyclo7.4.0.0^{3,7}trideca-1,3(7),5,8-tetraen-5-amine

Introduction to 10,13-dioxa-4-thia-6-azatricyclo7.4.0.03,7trideca-1,3(7),5,8-tetraen-5-amine (CAS No. 313223-82-4)

10,13-dioxa-4-thia-6-azatricyclo7.4.0.03,7trideca-1,3(7),5,8-tetraen-5-amine, identified by its CAS number 313223-82-4, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique tricyclic framework and functional groups. This molecule represents a fascinating example of how structural complexity can be leveraged to modulate biological activity, making it a subject of extensive research for potential therapeutic applications.

The compound belongs to a class of heterocyclic molecules characterized by the presence of oxygen, sulfur, and nitrogen atoms embedded within a tricyclic system. The specific arrangement of these heteroatoms creates a rigid scaffold that can interact with biological targets in distinct ways compared to more linear or open-chain molecules. The tricyclo7.4.0.03,7trideca backbone introduces conformational constraints that may enhance binding affinity and selectivity, which are critical factors in drug design.

The presence of multiple functional groups—such as 10,13-dioxa, 4-thia, and 6-aza—further enriches the chemical space available for interaction with biological macromolecules. These groups not only contribute to the compound's structural complexity but also provide opportunities for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are essential for effective drug-receptor binding. The 5-amino group at the terminal position adds another layer of reactivity, enabling further derivatization and functionalization to tailor pharmacological properties.

In recent years, there has been growing interest in tricyclic compounds due to their potential as pharmacophores in drug discovery. These molecules often exhibit high metabolic stability and improved oral bioavailability compared to their acyclic counterparts. The rigid structure of tricyclic compounds can also lead to enhanced binding affinity by optimizing the orientation of key functional groups relative to the target site.

10,13-dioxa-4-thia-6-azatricyclo7.4.0.03,7trideca-1,3(7),5,8-tetraen-5-amine (CAS No. 313223-82-4) has been studied in the context of various biological pathways, including enzyme inhibition and receptor modulation. Preliminary computational studies suggest that its unique scaffold may interact with proteins in ways that could lead to therapeutic effects in areas such as inflammation and neurodegeneration. These findings are particularly intriguing given the increasing demand for novel molecular entities with distinct mechanisms of action.

The synthesis of this compound presents significant challenges due to its complex three-dimensional structure and multiple stereocenters. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and ring-closing metathesis strategies, have been employed to construct the tricyclic core efficiently. The successful synthesis not only demonstrates the synthetic prowess of modern organic chemistry but also opens up avenues for exploring analogues with modified substituents to optimize pharmacological profiles.

The chemical properties of 10,13-dioxa-4-thia-6-azatricyclo7.4.0.03,7trideca-1,3(7),5,8-tetraen-5-amine (CAS No. 313223-82-4) have been thoroughly characterized using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These studies have provided insights into its conformational preferences and dynamic behavior in solution, which are critical for understanding its interaction with biological targets. Additionally, computational modeling has been utilized to predict possible binding modes of this compound with relevant proteins.

In the realm of medicinal chemistry, the development of novel scaffolds like 10,13-dioxa-4-thia-6-azatricyclo7.4.0.03,7trideca-1,3(7),5,8-tetraen-5-amine (CAS No. 313223-82-4) is driven by the need for drugs with improved efficacy and reduced side effects compared to existing therapies. The structural features of this compound make it a promising candidate for further exploration in hit-toLead optimization programs aimed at identifying novel bioactive molecules.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science, where its unique structural motifs may find utility in designing novel materials or bioactive agents with specific properties tailored for industrial applications.

Ongoing research efforts are focused on expanding the chemical diversity associated with this scaffold by introducing various substituents at strategic positions within the tricyclic core. Such modifications aim to fine-tune physicochemical properties such as solubility、metabolic stability、and cell permeability while maintaining or enhancing biological activity.

The study of 10,13-dioxa,4-thia,6 - azatricyclo 7。 4。 0。 0 3, 7 trideca - 1, 3( 7 ) ,5,8 - tetraen - 5 - amine (CAS No。 313223 - 82 - 4) underscores the importance of structural complexity in drug design。 By leveraging sophisticated synthetic strategies and computational tools, researchers are uncovering new opportunities for developing innovative therapeutics that address unmet medical needs。

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